5-Fluoro-2-(methylsulfonyl)benzaldehyde chemical properties
5-Fluoro-2-(methylsulfonyl)benzaldehyde chemical properties
An In-depth Technical Guide to 5-Fluoro-2-(methylsulfonyl)benzaldehyde for Advanced Synthesis
Abstract
5-Fluoro-2-(methylsulfonyl)benzaldehyde (CAS No. 849035-71-8) is a trifunctional aromatic building block of increasing importance in the fields of medicinal chemistry and advanced organic synthesis. Its unique molecular architecture, featuring an electrophilic aldehyde, an electron-withdrawing methylsulfonyl group, and a strategically placed fluorine atom, offers a versatile platform for the construction of complex molecular scaffolds. The fluorine substituent is known to enhance metabolic stability and binding affinity, while the sulfone group can act as a hydrogen bond acceptor and influence solubility. The aldehyde provides a reactive handle for a multitude of transformations, including condensations and reductive aminations. This guide provides an in-depth analysis of the compound's properties, a proposed synthetic route, key reactivity patterns, and its potential applications in drug discovery, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable intermediate.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 849035-71-8 | [1][2] |
| Molecular Formula | C₈H₇FO₃S | [1][2] |
| Molecular Weight | 202.20 g/mol | [1][2] |
| Appearance | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | [3] |
| Solubility | Data not available | - |
| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)F)C=O | [3] |
Proposed Synthesis Pathway
While specific manufacturing protocols for 5-Fluoro-2-(methylsulfonyl)benzaldehyde are proprietary, a chemically sound and efficient pathway can be proposed based on established organosulfur and aromatic chemistry principles. The following multi-step synthesis starts from the readily available 4-fluorotoluene.
Caption: Proposed multi-step synthesis of 5-Fluoro-2-(methylsulfonyl)benzaldehyde.
Causality and Protocol Outline:
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Step 1: Benzylic Bromination: The synthesis logically commences with the selective bromination of 4-fluorotoluene at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator like AIBN. This reaction is highly selective for the benzylic position over aromatic bromination.
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Step 2: Nucleophilic Substitution with Thiomethoxide: The resulting benzyl bromide is an excellent electrophile. It undergoes a straightforward Sₙ2 reaction with sodium thiomethoxide (NaSMe) to form the corresponding thioether. This step efficiently installs the required sulfur atom.
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Step 3: Oxidation to the Sulfone: The thioether is then oxidized to the target sulfone. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are effective for this transformation, providing the stable sulfonyl group. This oxidation is a crucial step that significantly modifies the electronic properties of the aromatic ring.
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Step 4: Conversion to Aldehyde: The final step involves the oxidation of the benzyl bromide to the benzaldehyde. The Kornblum oxidation, using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a mild base like sodium bicarbonate, is a classic and reliable method for this conversion, avoiding over-oxidation to the carboxylic acid.
Chemical Reactivity and Synthetic Utility
The synthetic potential of 5-Fluoro-2-(methylsulfonyl)benzaldehyde is derived from the distinct reactivity of its three functional components.
Caption: Key reactive sites on 5-Fluoro-2-(methylsulfonyl)benzaldehyde.
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The Aldehyde Group: As a primary center of reactivity, the aldehyde is susceptible to a wide range of transformations common in pharmaceutical synthesis.[4] These include Wittig reactions to form alkenes, reductive amination to generate secondary and tertiary amines, and condensation reactions with hydrazines or other binucleophiles to form heterocyclic systems.
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The Fluorinated Aromatic Ring: The fluorine atom and the powerful electron-withdrawing methylsulfonyl group activate the aromatic ring towards Nucleophilic Aromatic Substitution (SₙAr).[5] This allows for the displacement of the fluorine atom by various nucleophiles (e.g., amines, thiols), providing a route to further functionalized derivatives.
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The Methylsulfonyl Group: The sulfone is a strong electron-withdrawing group and a potent hydrogen bond acceptor. While generally stable, its presence significantly lowers the electron density of the aromatic ring, influencing the regioselectivity of substitution reactions.
Exemplary Protocol: Synthesis of a Phthalazinone Core
This protocol demonstrates the utility of the aldehyde group in a key condensation reaction for building heterocyclic scaffolds, adapted from methodologies used in the synthesis of PARP inhibitors.[6]
Objective: To synthesize a 1-substituted phthalazinone via condensation with hydrazine.
Materials:
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5-Fluoro-2-(methylsulfonyl)benzaldehyde
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Hydrazine hydrate
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Ethanol, Reagent Grade
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Acetic Acid, Glacial
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 5-Fluoro-2-(methylsulfonyl)benzaldehyde in ethanol (approx. 0.1 M concentration).
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Addition of Reagent: Add 1.1 equivalents of hydrazine hydrate to the solution dropwise at room temperature.
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Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
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Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
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Work-up: Upon completion, allow the reaction to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
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Isolation: Cool the concentrated mixture in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
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Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Applications in Drug Discovery and Medicinal Chemistry
This aldehyde is not merely a synthetic intermediate; it is a strategic tool for molecular design. The incorporation of fluorine and sulfone moieties can impart desirable drug-like properties.[4]
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Metabolic Stability: The C-F bond is exceptionally strong, and its introduction into a drug candidate can block sites of metabolic oxidation, thereby increasing the compound's half-life.
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Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets. The methylsulfonyl group is a strong hydrogen bond acceptor, which can also anchor a molecule within a receptor's active site.
The diagram below illustrates a hypothetical pathway where 5-Fluoro-2-(methylsulfonyl)benzaldehyde is used to synthesize a complex, drug-like heterocyclic core, showcasing its potential as a foundational scaffold.
Caption: Hypothetical application of the title compound in constructing complex drug-like molecules.
Anticipated Spectroscopic Characterization
While verified spectra are not publicly available, the key features in ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the molecular structure.
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¹H NMR:
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Aldehyde Proton (CHO): A singlet is expected in the highly deshielded region of δ 9.8-10.2 ppm.
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Aromatic Protons: Three protons are expected in the aromatic region (δ 7.5-8.5 ppm). Due to coupling with each other and the ¹⁹F atom, they will exhibit complex splitting patterns (doublets of doublets or multiplets).
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Methyl Protons (SO₂CH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 3.0-3.5 ppm.
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¹³C NMR:
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Carbonyl Carbon (C=O): Expected in the range of δ 185-195 ppm.
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Aromatic Carbons: Six distinct signals are expected, with the carbon attached to fluorine showing a large C-F coupling constant.
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Methyl Carbon (SO₂CH₃): Expected around δ 40-45 ppm.
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IR Spectroscopy:
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.
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S=O Stretch (Sulfone): Two strong absorption bands are characteristic of sulfones, expected around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
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C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹.
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Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Fluoro-2-(methylsulfonyl)benzaldehyde is not widely available. Therefore, handling precautions must be based on data from structurally analogous compounds.[7][8]
Identified Hazards from Analogues:
| Hazard Statement | GHS Code | Classification | Source (Analogue) |
| Causes skin irritation | H315 | Skin Irrit. 2 | [7][8] |
| Causes serious eye irritation | H319 | Eye Irrit. 2 | [7][8] |
| May cause respiratory irritation | H335 | STOT SE 3 | [7][8] |
| Combustible liquid | H227 | Flam. Liq. 4 |
Recommended Handling Protocol:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
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Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.
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-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Keep away from heat, sparks, and open flames.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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First Aid:
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In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
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In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
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If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
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Disclaimer: This guide is for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
References
- Supporting Information for a relevant chemical publication.
- Fisher Scientific. Safety Data Sheet: 5-Fluoro-2-methylbenzenesulfonyl chloride.
-
Amerigo Scientific. 5-Fluoro-2-(methylsulfonyl)benzaldehyde. Available at: [Link]
- Sigma-Aldrich.
- CymitQuimica. Safety Data Sheet: 2-Fluoro-4-(methylsulfonyl)benzaldehyde. (2024-12-19).
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PubChem. Patent US-12398289-B2: Electrocoat composition. Available at: [Link]
- Google Patents. US3876708A: Orthocarbonic acid esters.
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PubChem. Patent WO-2020126841-A1: Moisture-curing polyurethane composition containing oxazolidine. Available at: [Link]
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- CAS. CA Database Summary Sheet (DBSS). (2023-02-04).
- Medicines for All Institute (M4ALL), VCU.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis.
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PubChem. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328. Available at: [Link]
- ChemRxiv.
- NINGBO INNO PHARMCHEM CO.,LTD.
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Liao, H. et al. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Org. Inorg. Chem. (2024). Available at: [Link]
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ResearchGate. Reaction scheme used in the synthesis of 5-fluoro-glucopyranosyluronic acid fluoride (8). Available at: [Link]
- Benchchem. Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.
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